7-methoxy-10-oxa-6-azaspiro[4.6]undec-6-ene
Description
Structure
3D Structure
Properties
CAS No. |
2385255-99-0 |
|---|---|
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
7-methoxy-10-oxa-6-azaspiro[4.6]undec-6-ene |
InChI |
InChI=1S/C10H17NO2/c1-12-9-4-7-13-8-10(11-9)5-2-3-6-10/h2-8H2,1H3 |
InChI Key |
YOIVGZDALKAZHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2(CCCC2)COCC1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Strategies for 7 Methoxy 10 Oxa 6 Azaspiro 4.6 Undec 6 Ene
Retrosynthetic Approaches to the 10-oxa-6-azaspiro[4.6]undec-6-ene Core
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For the 10-oxa-6-azaspiro[4.6]undec-6-ene core, several disconnections can be envisioned. The primary focus lies on the strategic cleavage of bonds that form the spirocyclic system, leading to more readily available starting materials.
Key retrosynthetic disconnections include:
C-N/C-O Bond Cleavage: A primary approach involves disconnecting the five-membered oxaza-ring. This can be achieved by cleaving the C=N bond of the enamine moiety and the C-O ether linkage. This strategy simplifies the target to a spirocyclic amino alcohol precursor, which in turn can be derived from cycloheptanone (B156872) and a suitable amino-ether fragment.
Spiro-Carbon Bond Cleavage: A more fundamental disconnection involves breaking the bonds at the spirocyclic carbon atom. This approach would deconstruct the spirocycle into a cycloheptane (B1346806) derivative bearing two functionalized side chains. These side chains would be designed to undergo a subsequent cyclization reaction to form the five-membered heterocycle.
Ring-Closing Metathesis (RCM) Disconnection: An alternative strategy based on RCM would involve disconnecting the C-C double bond within the five-membered ring. This leads to a diene precursor, specifically a cycloheptane derivative substituted at one carbon with two alkenyl chains, one bearing an oxygen atom and the other a protected nitrogen atom.
These approaches simplify the complex target into more manageable synthetic precursors, paving the way for the development of key intermediates.
Development of Key Synthetic Intermediates
The success of any synthetic strategy hinges on the efficient preparation of key intermediates. Based on the retrosynthetic analysis, several classes of intermediates are crucial for the assembly of the 10-oxa-6-azaspiro[4.6]undec-6-ene core.
A pivotal intermediate is a diallylated derivative of cycloheptanone. Such compounds can be prepared through the C-alkylation of the ketone with an allyl halide. However, controlling C- versus O-alkylation can be challenging. A reported method for C-alkylation of cyclic diketones involves using allyl acetate (B1210297) with a Palladium catalyst in a weakly acidic medium, which favors the formation of diallylated products. arkat-usa.org For the synthesis of the 10-oxa-6-azaspiro[4.6]undec-6-ene core, a precursor such as 2,2-bis(allyl)cycloheptanone would be a versatile starting point for subsequent transformations, including ring-closing metathesis.
Another critical set of intermediates arises from strategies involving C-H activation and spiroannulation. These approaches often utilize a directing group to guide a metal catalyst to a specific C-H bond. For instance, a cycloheptanone derivative could be condensed with an appropriate amine to form an enamine or ketimine, which then participates in a transition-metal-catalyzed reaction with a coupling partner like an alkyne to construct the spirocyclic system. acs.org
Table 1: Potential Key Synthetic Intermediates
| Intermediate Type | Structure Example | Synthetic Approach | Subsequent Reaction |
| Diallylated Ketone | 2,2-bis(allyl)cycloheptanone | C-alkylation of cycloheptanone | Ring-Closing Metathesis |
| Enamine/Ketimine | Cycloheptylidene-based imine | Condensation of cycloheptanone and an amine | Spiroannulation |
| Functionalized Cycloheptane | Cycloheptane with two side chains | Spiro-carbon bond formation strategy | Intramolecular Cyclization |
Cyclization Methodologies for Spiro[4.6] Systems
The construction of the spiro[4.6] core requires specialized cyclization methodologies capable of forming the five-membered heterocyclic ring onto the seven-membered carbocycle at a quaternary center.
Intramolecular cyclization is a direct method for forming cyclic structures. Spiroethers, for example, can be synthesized through various cyclization reactions. nih.gov One powerful approach involves a tandem sequence, such as a rhodium(II)-catalyzed O-H insertion followed by a base-promoted cyclization. beilstein-journals.org This method allows for the construction of novel spiro heterocyclic scaffolds from diazo compounds and alcohols. Another relevant strategy is the diastereoselective spirocyclization via intramolecular C(sp³)-H bond functionalization, which can be triggered by a sequential arkat-usa.orgCurrent time information in Le Flore County, US.-hydride shift/cyclization process. researchgate.net This protocol has been used to access a wide range of spiro-heterocycles in good yields and high diastereoselectivity. researchgate.net
Ring-Closing Metathesis (RCM) has become a cornerstone of modern organic synthesis for forming cyclic alkenes, with applications in synthesizing rings from 5 to over 30 members. organic-chemistry.orgwikipedia.org The reaction is catalyzed by metal complexes, most commonly those containing ruthenium, such as Grubbs' catalysts. wikipedia.org RCM offers a versatile method for preparing spiro-cyclic systems under mild conditions, often leaving a double bond that can be used for further synthetic manipulation. arkat-usa.org The driving force for the reaction is often the entropically favorable release of a small, volatile molecule like ethylene. wikipedia.org For the synthesis of the 10-oxa-6-azaspiro[4.6]undec-6-ene core, a diene precursor derived from cycloheptanone could undergo RCM to efficiently form the five-membered oxaza-ring. arkat-usa.org
Table 2: Common Catalysts for Ring-Closing Metathesis
| Catalyst | Generation | Key Features |
| Grubbs' Catalyst | First | High functional group tolerance, effective for terminal alkenes. |
| Grubbs' Catalyst | Second | Higher activity, effective for more substituted alkenes. organic-chemistry.org |
| Hoveyda-Grubbs' Catalyst | Second | Features a chelating isopropoxystyrene ligand, offering increased stability. |
Spiroannulation reactions that proceed via transition-metal-catalyzed C-H activation have emerged as highly efficient and atom-economical methods for constructing spirocycles. rsc.orgresearchgate.net These reactions avoid the need for pre-functionalized starting materials. A notable example is the Rh(III)-catalyzed [3 + 2]-spiroannulation reaction. nih.gov This process can involve the C-H activation of a ketimine followed by annulation with a coupling partner like an ynone or ynoate. acs.org A proposed mechanism involves the formation of a rhodacycle intermediate, which then undergoes migratory insertion and reductive elimination to furnish the spiroannulated product. acs.org This methodology is characterized by its broad substrate scope, functional group tolerance, and mild, redox-neutral conditions, making it a powerful tool for accessing diverse spirocyclic frameworks. nih.govacs.org
Advanced Spectroscopic and Structural Characterization Methodologies for 7 Methoxy 10 Oxa 6 Azaspiro 4.6 Undec 6 Ene
Application of Multi-Dimensional Nuclear Magnetic Resonance Techniques
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 7-methoxy-10-oxa-6-azaspiro[4.6]undec-6-ene. Techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would provide a detailed connectivity map of the molecule.
¹H NMR spectroscopy would be expected to reveal distinct signals for the methoxy (B1213986) group protons, as well as the protons on the cyclopentane (B165970) and morpholine (B109124) rings. The chemical shifts and coupling constants of the methylene (B1212753) protons adjacent to the spirocenter and the oxygen and nitrogen atoms would be particularly informative for determining the conformation of the ring systems.
¹³C NMR spectroscopy would complement the proton data by identifying the chemical environments of all carbon atoms, including the spiro carbon, the imine carbon, and the carbons of the methoxy group and the two rings.
Two-dimensional NMR experiments would be crucial for unambiguous assignments. A COSY spectrum would establish the proton-proton coupling networks within the cyclopentane and morpholine rings. An HSQC spectrum would correlate each proton signal to its directly attached carbon atom. Finally, an HMBC spectrum would reveal long-range (2-3 bond) correlations between protons and carbons, which is essential for confirming the connectivity across the spirocenter and identifying the position of the methoxy group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) |
|---|---|
| O-CH₃ | 3.5 - 4.0 |
| N-CH₂ | 3.0 - 3.5 |
| O-CH₂ | 3.6 - 4.2 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Spiro C | 80 - 100 |
| C=N | 160 - 170 |
| O-CH₃ | 50 - 60 |
| N-CH₂ | 40 - 50 |
| O-CH₂ | 60 - 70 |
High-Resolution Mass Spectrometry for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can definitively verify the molecular formula of the compound, C₁₀H₁₇NO₂.
In a typical HRMS experiment using a soft ionization technique like Electrospray Ionization (ESI), the compound would be expected to be observed as a protonated molecule, [M+H]⁺. The theoretical exact mass of this ion can be calculated and compared to the experimentally measured value. A close match (typically within 5 ppm) provides strong evidence for the proposed molecular formula.
Further fragmentation analysis (MS/MS) could be performed on the [M+H]⁺ ion to gain additional structural information. Characteristic fragmentation patterns, such as the loss of the methoxy group or cleavage of the spirocyclic rings, would provide further confirmation of the molecule's structure.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₁₀H₁₈NO₂⁺ | 184.1332 |
X-ray Crystallographic Analysis for Solid-State Structure Elucidation
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide a wealth of structural information, including:
Unambiguous confirmation of the molecular structure and connectivity.
Precise bond lengths, bond angles, and torsion angles.
The conformation of the cyclopentane and morpholine rings.
The stereochemistry at the spirocenter.
Details of intermolecular interactions in the solid state, such as hydrogen bonding or van der Waals forces.
This technique would provide an exact and detailed model of the molecule's solid-state conformation, which is invaluable for understanding its physical properties and potential interactions with other molecules.
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination
As this compound possesses a chiral spirocenter, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for characterizing its stereochemical properties.
If the compound is synthesized as a single enantiomer, CD spectroscopy would show characteristic positive or negative absorption bands (Cotton effects) in the regions of its UV-Vis chromophores (e.g., the C=N bond). The sign and intensity of these Cotton effects are directly related to the absolute configuration of the molecule.
Comparison of the experimental CD spectrum with that predicted by quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT) would allow for the assignment of the absolute configuration (R or S) of the spirocenter. Furthermore, these techniques can be used to determine the enantiomeric excess (ee) of a sample.
Vibrational Spectroscopy for Functional Group Analysis (e.g., IR, Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. For this compound, these techniques would be used to confirm the presence of key structural features.
The IR spectrum would be expected to show characteristic absorption bands for:
C=N stretching: a strong band in the region of 1650-1600 cm⁻¹.
C-O stretching: strong bands for the ether linkages and the methoxy group in the 1250-1050 cm⁻¹ region.
C-H stretching: bands for the sp³ and sp² hybridized C-H bonds around 3000-2850 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the C=N double bond, which often gives a strong Raman signal. The combination of IR and Raman data would offer a comprehensive vibrational fingerprint of the molecule, useful for its identification and for studying any potential intermolecular interactions.
Table 4: Predicted Key Vibrational Frequencies for this compound
| Functional Group | Technique | Predicted Frequency (cm⁻¹) |
|---|---|---|
| C=N Stretch | IR, Raman | 1650 - 1600 |
| C-O Stretch | IR | 1250 - 1050 |
Reactivity and Derivatization Chemistry of 7 Methoxy 10 Oxa 6 Azaspiro 4.6 Undec 6 Ene
Functional Group Interconversions on the Undec-6-ene Scaffold
There is currently no available literature detailing the functional group interconversions on the undec-6-ene scaffold of 7-methoxy-10-oxa-6-azaspiro[4.6]undec-6-ene .
Modifications of the Methoxy (B1213986) Substituent and Spirocenter
Specific methods for the modification of the methoxy substituent or the spirocenter of This compound have not been reported in the scientific literature.
Electrophilic and Nucleophilic Additions to the Unsaturated System
There are no documented studies on the electrophilic and nucleophilic addition reactions to the unsaturated system of This compound .
Cross-Coupling Reactions for Analog Synthesis
The use of cross-coupling reactions for the synthesis of analogs of This compound has not been reported in the reviewed literature.
Computational Chemistry and Theoretical Studies on 7 Methoxy 10 Oxa 6 Azaspiro 4.6 Undec 6 Ene
Quantum Chemical Calculations of Electronic Structure and Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution and geometry. Methods such as Density Functional Theory (DFT) or ab initio calculations are employed to solve the Schrödinger equation, providing insights into the molecule's electronic structure and stable three-dimensional arrangements (conformations).
For 7-methoxy-10-oxa-6-azaspiro[4.6]undec-6-ene, these calculations would begin with a geometry optimization to find the lowest energy conformation. The spirocyclic core, which forces two rings to share a single carbon atom, introduces significant conformational constraints. Theoretical calculations can predict bond lengths, bond angles, and dihedral angles that define the most stable spatial arrangement of the atoms.
Key electronic properties derived from these calculations include the distribution of electron density, the molecular electrostatic potential (MEP), and dipole moment. The MEP map would highlight regions of positive and negative electrostatic potential, indicating sites susceptible to electrophilic or nucleophilic attack. The presence of electronegative oxygen and nitrogen atoms suggests that these regions would be electron-rich, playing a crucial role in intermolecular interactions.
Table 1: Predicted Physicochemical Properties of this compound
This table outlines basic molecular identifiers and computationally predicted properties for the compound.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₇NO₂ | uni.lu |
| Molecular Weight | 183.25 g/mol | uni.lu |
| Monoisotopic Mass | 183.12593 Da | uni.lu |
| InChIKey | YOIVGZDALKAZHQ-UHFFFAOYSA-N | uni.lu |
| XlogP (predicted) | 0.6 | uni.lu |
Molecular Dynamics Simulations
While quantum chemical calculations describe a molecule in a static, energy-minimized state, Molecular Dynamics (MD) simulations provide a view of its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a picture of how this compound would behave in a realistic biological environment, such as in aqueous solution or embedded within a lipid membrane.
Prediction of Reactivity via Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a key application of quantum mechanics used to predict chemical reactivity. uni.lu It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital most likely to donate electrons, defining the molecule's nucleophilicity, while the LUMO is the orbital most capable of accepting electrons, defining its electrophilicity. youtube.com
For this compound, the energy of the HOMO (EHOMO) and LUMO (ELUMO) would be calculated using quantum chemical methods. A high EHOMO value indicates a greater tendency to donate electrons, while a low ELUMO value suggests a greater propensity to accept electrons. The spatial distribution of these orbitals is also critical; the HOMO is expected to be localized around the electron-rich nitrogen and oxygen atoms, while the LUMO may be distributed across the C=N double bond of the imine group.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Data
This table presents a hypothetical example of FMO theory results that would be obtained from quantum chemical calculations to predict reactivity.
| Parameter | Hypothetical Value (eV) | Implication |
|---|---|---|
| EHOMO | -6.5 | Moderate nucleophilicity; likely site for electrophilic attack. |
| ELUMO | 1.2 | Moderate electrophilicity; likely site for nucleophilic attack. |
In Silico Screening and Ligand-Based Design Principles
In silico (computational) screening and ligand-based design are powerful strategies in drug discovery. If this compound were identified as a biologically active "hit" compound, its structure could serve as a template or scaffold for designing new, potentially more potent analogs.
Ligand-based design starts with the structure of a known active molecule. A virtual library of derivatives can be generated by making systematic chemical modifications to the parent scaffold. For instance, the methoxy (B1213986) group could be substituted with other alkyl or aryl groups, or the cyclopentane (B165970) ring could be expanded or contracted. These new virtual compounds would then be subjected to in silico screening, where their properties (such as predicted binding affinity to a target, or ADMET—absorption, distribution, metabolism, excretion, and toxicity—properties) are calculated. This process allows for the rapid evaluation of thousands of potential analogs, prioritizing the most promising candidates for chemical synthesis and biological testing.
Pharmacophore Modeling and Virtual Screening for Potential Biological Targets
Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the structure of the biological target is unknown. nih.gov A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target and trigger a response. nih.gov These features include hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and positive/negative charges.
A ligand-based pharmacophore model for this compound would be constructed by identifying its key chemical features. This would likely include:
A hydrogen bond acceptor (the nitrogen atom of the imine).
Another hydrogen bond acceptor (the ether oxygen in the tetrahydrooxepine ring).
A hydrophobic feature (the spirocyclic alkyl framework).
Once developed, this 3D pharmacophore model serves as a query for virtual screening. Large chemical databases, containing millions of compounds, can be searched to identify other molecules that match the pharmacophore's features and spatial arrangement. This technique is highly effective for identifying structurally diverse compounds that may have the same biological activity, providing new starting points for drug development.
Exploration of Biological Interactions and Mechanistic Insights of 7 Methoxy 10 Oxa 6 Azaspiro 4.6 Undec 6 Ene
In Vitro Receptor Binding Affinity Profiling
There is no available research detailing the in vitro receptor binding affinity of 7-methoxy-10-oxa-6-azaspiro[4.6]undec-6-ene against any known biological targets.
Enzyme Inhibition/Activation Kinetics in Cell-Free Systems
No studies have been published that investigate the kinetics of enzyme inhibition or activation by this compound in cell-free systems.
Cellular Target Identification Methodologies (e.g., Chemical Proteomics)
Information on the use of chemical proteomics or other cellular target identification methodologies to determine the biological targets of this compound is not documented.
Investigation of Signaling Pathway Modulation in Cellular Models
There is a lack of published research on the effects of this compound on the modulation of signaling pathways in any cellular models.
Structure-Activity Relationship (SAR) Studies for this compound Analogues
As there is no established biological activity for the parent compound, structure-activity relationship studies on its analogues have not been conducted.
Design and Synthesis of Analogues for SAR Elucidation
The design and synthesis of analogues of this compound for the purpose of elucidating structure-activity relationships have not been reported in the scientific literature.
Correlations between Structural Modifications and Biological Activity Profiles
Given the absence of biological activity data and synthesized analogues, no correlations between structural modifications and biological activity profiles can be established.
Lack of Scientific Data on the Biological Interactions of this compound
Despite a thorough search of available scientific literature, no mechanistic studies detailing the biological interactions of the chemical compound this compound in in vitro or ex vivo models were found.
Consequently, the requested exploration of its biological interactions and mechanistic insights, including detailed research findings and data tables, cannot be provided at this time. The absence of published research indicates that the specific effects of this compound on biological systems have not been a subject of public scientific investigation or that such studies have not been disseminated in accessible scholarly sources.
Further research would be required to elucidate any potential biological activity and the underlying mechanisms of this compound.
Advanced Analytical Methodologies for Detection and Quantification of 7 Methoxy 10 Oxa 6 Azaspiro 4.6 Undec 6 Ene
Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity and Quantitation
No specific HPLC methods for the analysis of 7-methoxy-10-oxa-6-azaspiro[4.6]undec-6-ene have been reported in the scientific literature. The development of such a method would typically involve the screening of various stationary phases (e.g., C18, C8, phenyl-hexyl) and mobile phase compositions (e.g., acetonitrile/water or methanol/water gradients with additives like formic acid or ammonium (B1175870) acetate) to achieve optimal separation from impurities. Detection would likely be performed using UV-Vis or mass spectrometry (LC-MS). However, without experimental data, no specific parameters or data tables can be provided.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis
There is no information available on the analysis of this compound by GC-MS, either in its native form or as a volatile derivative. For compounds with low volatility or polar functional groups, derivatization is often necessary to improve chromatographic performance. Potential derivatization strategies for related compounds might include silylation or acylation, but no such methods have been documented for this specific spirocycle.
Capillary Electrophoresis for Chiral Separations
The potential for chiral centers in this compound suggests that enantioselective separation could be relevant. Capillary electrophoresis is a powerful technique for chiral separations, often employing chiral selectors such as cyclodextrins, macrocyclic antibiotics, or proteins. However, no studies have been published that describe the application of capillary electrophoresis for the chiral or achiral analysis of this compound.
Miniaturized and Automated Analytical Platforms
Miniaturized and automated platforms, such as lab-on-a-chip devices or microfluidic systems, offer advantages in terms of sample throughput, reagent consumption, and integration of analytical steps. While these technologies are broadly applicable to the analysis of small molecules, there are no specific reports of their use for the detection or quantification of this compound.
Isotopic Labeling Strategies for Mechanistic Elucidation
Isotopic labeling is a valuable tool for elucidating reaction mechanisms, metabolic pathways, and for use as an internal standard in quantitative mass spectrometry. The synthesis of isotopically labeled (e.g., with 2H, 13C, or 15N) this compound has not been described in the literature, and therefore, no mechanistic studies employing this technique for this compound are available.
Future Directions and Interdisciplinary Research Avenues for 7 Methoxy 10 Oxa 6 Azaspiro 4.6 Undec 6 Ene
Development of Novel Synthetic Strategies for Accessing Structural Diversity
The exploration of 7-methoxy-10-oxa-6-azaspiro[4.6]undec-6-ene's full potential is contingent on the development of versatile and efficient synthetic methodologies. Future research should focus on creating a diverse library of analogues to enable comprehensive structure-activity relationship (SAR) studies.
Key future research strategies include:
Diversity-Oriented Synthesis (DOS): This approach can be employed to generate a wide array of structurally diverse spirocyclic compounds from a common starting material. acs.orgresearchgate.netacs.org By systematically altering the cycloalkane and oxazine (B8389632) ring components, researchers can rapidly build a library of analogues of the target compound.
Multicomponent Reactions (MCRs): MCRs offer an efficient route to complex molecules like spiro-oxazines in a single step, which is both time- and resource-effective. nih.govchemrxiv.org Developing novel MCRs for the synthesis of the 10-oxa-6-azaspiro[4.6]undecane core would be a significant advancement.
Asymmetric Catalysis: The spirocyclic nature of the compound introduces chirality, making enantioselective synthesis a critical area of investigation. The use of chiral catalysts, including organocatalysts and metal complexes, could allow for the selective production of specific stereoisomers, which is crucial for pharmacological studies. nih.gov
Catalytic Cascade Reactions: Rhodium-catalyzed cycloisomerization followed by a Diels-Alder cascade has been shown to be effective for creating seven-membered azaspiro compounds. researchgate.net Adapting such cascade reactions could provide a highly selective and efficient pathway to the desired spiro[4.6]undecene framework.
A comparative look at potential synthetic approaches is presented in Table 1.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Diversity-Oriented Synthesis (DOS) | Rapid generation of a large, diverse library of analogues. | Requires careful planning of synthetic routes to ensure scaffold integrity. |
| Multicomponent Reactions (MCRs) | High efficiency and atom economy; rapid access to complexity. | Optimization of reaction conditions for the specific spirocyclic system. |
| Asymmetric Catalysis | Access to enantiomerically pure compounds for stereospecific studies. | Development of specific catalysts for the target scaffold. |
| Catalytic Cascade Reactions | High degree of selectivity and efficiency in a single process. | Catalyst sensitivity and substrate scope for the spiro[4.6]undecene core. |
Exploration of Advanced Computational Models for Predictive Chemistry and Biology
Given the nascent stage of research into this compound, computational modeling presents an invaluable tool for predicting its properties and guiding experimental work.
Future computational research should focus on:
Molecular Docking: These studies can predict the binding affinity and mode of interaction of the compound and its derivatives with a wide range of biological targets. nih.govnih.gov This can help in identifying potential therapeutic applications, for instance, by docking against kinases, G protein-coupled receptors (GPCRs), or enzymes like acetylcholinesterase.
Quantitative Structure-Activity Relationship (QSAR): Once a library of analogues is synthesized and their biological activity is tested, 3D-QSAR models can be developed. researchgate.netacs.org These models will be crucial in identifying the key structural features that influence biological activity, thereby guiding the design of more potent and selective compounds.
In Silico ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds is a critical step in drug discovery. researchgate.netmdpi.comnih.gov Computational tools can provide early-stage assessment of the drug-likeness of this compound derivatives, helping to prioritize which compounds to synthesize and test in vitro.
Table 2 outlines the potential applications of these computational models.
| Computational Model | Application | Predicted Outcomes |
| Molecular Docking | Virtual screening against protein targets. | Binding affinity, interaction modes, potential biological targets. |
| 3D-QSAR | Elucidating structure-activity relationships. | Identification of key pharmacophoric features for activity and selectivity. |
| ADMET Prediction | Assessing drug-like properties. | Oral bioavailability, metabolic stability, potential toxicity. |
Investigation of Undiscovered Biological Interactions and Target Engagement Mechanisms
The unique three-dimensional structure of spirocyclic compounds often leads to novel biological activities. nih.govresearchgate.net The this compound scaffold holds significant promise for uncovering new therapeutic applications.
Future research in this area should explore:
Broad-Spectrum Biological Screening: A library of derivatives should be screened against a wide range of biological targets to identify novel activities. Spirocyclic compounds have shown promise as anticancer, antimicrobial, antiviral, and antioxidant agents. acs.orgnih.govacs.org
Target Identification and Validation: For any identified biological activity, the specific molecular target needs to be identified and validated. This could involve techniques such as affinity chromatography, proteomics, and genetic approaches.
Mechanism of Action Studies: Once a target is identified, detailed studies will be necessary to elucidate the mechanism by which the compound exerts its effect. This could involve enzymatic assays, cell-based assays, and biophysical techniques.
Spirooxazines in Biological Imaging: The spirooxazine core is known for its photochromic properties, which could be harnessed for applications in biological imaging and as molecular switches to control biological processes with light. rsc.org
Table 3 provides a summary of potential biological activities based on related spirocyclic scaffolds.
| Compound Class | Known Biological Activities | Potential Therapeutic Areas for this compound |
| Spirooxindoles | Anticancer, antimicrobial, antiviral, anti-inflammatory. acs.orgacs.org | Oncology, infectious diseases, inflammatory disorders. |
| Azaspirocycles | CNS disorders, antiviral, antibacterial. researchgate.netresearchgate.net | Neurology, infectious diseases. |
| General Spirocycles | Antioxidant, enzyme inhibition (e.g., PARP). acs.orgchemrxiv.org | Diseases related to oxidative stress, oncology. |
Methodological Advancements in Characterization and Analysis
The complex, three-dimensional structure of this compound and its derivatives will require advanced analytical techniques for full characterization.
Future efforts should focus on:
Advanced NMR Spectroscopy: While standard 1H and 13C NMR will be essential, advanced techniques such as ROESY and NOESY will be critical for determining the stereochemistry of the spiro center and the relative configuration of substituents. chemrxiv.orgnih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS will be vital for confirming the elemental composition of newly synthesized compounds. Tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns, which can aid in structural elucidation.
Chiral Separation Techniques: Given the chirality of the molecule, the development of methods for separating enantiomers is crucial. High-performance liquid chromatography (HPLC) with chiral stationary phases will be a key technique in this regard. acs.orgacs.orgrsc.org
X-ray Crystallography: Single-crystal X-ray diffraction will provide unambiguous determination of the three-dimensional structure and absolute stereochemistry of the compound and its derivatives.
Potential as a Scaffold in Material Sciences or Catalysis
Beyond its potential biological applications, the rigid and well-defined three-dimensional structure of the this compound scaffold makes it an interesting candidate for applications in material science and catalysis.
Future research in these interdisciplinary areas could include:
Organic Electronics: Spirocyclic compounds, particularly those with a 9,9'-spirobifluorene (SBF) core, are widely used in organic light-emitting diodes (OLEDs) as host materials and for hole transport. acs.orgrsc.org The unique spiro architecture of this compound could be functionalized to create novel materials for organic electronics.
Photochromic Materials: Spirooxazines are well-known photochromic compounds that can be used in applications such as optical data storage, smart windows, and molecular switches. mdpi.comrsc.orgredalyc.org Research into the photochromic properties of the target compound and its derivatives could lead to new functional materials.
Asymmetric Catalysis: Chiral spirobiindane-based ligands have shown exceptional performance in a variety of asymmetric catalytic reactions. nih.govresearchgate.net The 10-oxa-6-azaspiro[4.6]undecane backbone could be elaborated into novel chiral ligands for transition metal catalysis.
The potential applications in these fields are summarized in Table 4.
| Field | Potential Application | Rationale |
| Material Science | Organic Light-Emitting Diodes (OLEDs) | The spirocyclic core can improve thermal and morphological stability of organic semiconductors. rsc.org |
| Material Science | Photochromic Materials / Molecular Switches | The spirooxazine moiety allows for reversible light-induced structural changes. mdpi.comrsc.org |
| Catalysis | Chiral Ligands for Asymmetric Synthesis | The rigid, chiral spirocyclic scaffold can create a well-defined chiral environment around a metal center. nih.govresearchgate.net |
Q & A
Q. What are the standard synthetic routes for 7-methoxy-10-oxa-6-azaspiro[4.6]undec-6-ene, and how are reaction conditions optimized?
The synthesis typically involves cyclization reactions using precursors such as spirocyclic ketones and amine derivatives. For example, analogous spiro compounds are synthesized via reactions between 2-oxa-spiro[3.4]octane-1,3-dione and benzothiazol-2-yl-imine derivatives under reflux in polar aprotic solvents (e.g., DMF or THF). Optimization focuses on temperature (80–120°C), solvent choice, and stoichiometric ratios to maximize yield and purity. Post-synthesis purification employs column chromatography or recrystallization .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Structural confirmation relies on:
- NMR spectroscopy (¹H, ¹³C, and 2D experiments) to resolve spirocyclic and methoxy groups.
- Mass spectrometry (MS) for molecular weight validation.
- Infrared (IR) spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
- Elemental analysis to verify empirical formulas. Discrepancies between techniques require cross-validation, such as repeating experiments or using alternative solvents for NMR .
Q. How does the choice of theoretical framework guide research on this compound?
A conceptual framework (e.g., spirocyclic reactivity models or heterocyclic chemistry principles) directs hypothesis formulation and experimental design. For instance, electronic effects of the methoxy group on ring strain or nucleophilic reactivity can be explored using density functional theory (DFT) calculations to predict reaction pathways .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data or unexpected reaction outcomes?
- Hypothesis testing : If NMR signals conflict with expected spirocyclic geometry, X-ray crystallography can provide definitive structural evidence.
- Mechanistic probes : Isotopic labeling (e.g., ¹⁸O in the oxa-ring) clarifies whether unexpected byproducts arise from solvent participation or intermediate rearrangements.
- Statistical analysis : Multivariate regression identifies confounding variables (e.g., trace moisture) in low-yield reactions .
Q. How can factorial design improve the efficiency of synthetic or catalytic studies?
A 2³ factorial design evaluates three factors (temperature, catalyst loading, solvent polarity) across two levels. Response surface methodology (RSM) then models interactions to identify optimal conditions. For example, higher temperatures may accelerate ring closure but promote decomposition, requiring a balance revealed by RSM .
Q. What computational methods predict the compound’s bioactivity or reactivity?
- Molecular docking : Screens potential binding affinities with biological targets (e.g., enzymes) using software like AutoDock.
- Reactivity studies : Ab initio calculations (e.g., Gaussian) simulate transition states for ring-opening reactions, guiding experimental validation of mechanistic hypotheses .
Q. How can structural modifications enhance specific properties (e.g., stability or solubility)?
- Substituent effects : Replacing the methoxy group with electron-withdrawing groups (e.g., nitro) alters electronic density, which is quantified via Hammett plots.
- Solubility optimization : Introducing hydrophilic moieties (e.g., hydroxyl or carboxylate) while monitoring logP values ensures compatibility with aqueous systems .
Methodological Guidance
Integrating interdisciplinary approaches in spirocyclic compound research
Combine synthetic chemistry with materials science (e.g., studying spirocyclic polymers) or pharmacology (e.g., evaluating CNS penetration). Cross-disciplinary collaboration frameworks, such as joint computational-experimental workflows, mitigate resource limitations .
Addressing reproducibility challenges in complex syntheses
- Detailed protocols : Document inert atmosphere requirements (e.g., argon for moisture-sensitive steps).
- Open data sharing : Publish raw NMR/MS files in repositories like Zenodo for peer validation.
- Negative result reporting : Disclose failed attempts (e.g., incompatible reagents) to guide future studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
